molecular formula C12H14N2O3 B12519134 1-Butyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid CAS No. 698981-46-3

1-Butyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid

Cat. No.: B12519134
CAS No.: 698981-46-3
M. Wt: 234.25 g/mol
InChI Key: GEMNPBNANPKMEO-UHFFFAOYSA-N
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Description

1-Butyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a butyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method includes the reaction of o-phenylenediamine with butyl isocyanate, followed by cyclization and oxidation steps to form the desired benzimidazole structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst use are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 4 and 7 positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups at specific positions on the benzimidazole ring.

Scientific Research Applications

1-Butyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
  • 2-Ethyl-1H-benzimidazole-5-carboxylic acid
  • 1-(2-Ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid

Uniqueness: 1-Butyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl group and the carboxylic acid functionality provides distinct properties compared to other benzimidazole derivatives.

Properties

CAS No.

698981-46-3

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-butyl-2-oxo-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-2-3-6-14-10-5-4-8(11(15)16)7-9(10)13-12(14)17/h4-5,7H,2-3,6H2,1H3,(H,13,17)(H,15,16)

InChI Key

GEMNPBNANPKMEO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(=O)O)NC1=O

Origin of Product

United States

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